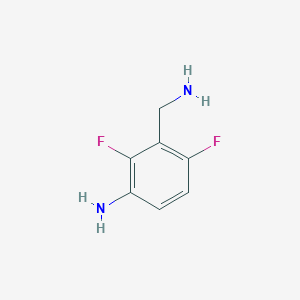

3-(Aminomethyl)-2,4-difluoroaniline

Description

Role in Advanced Organic Synthesis

Fluorinated aniline (B41778) derivatives are valuable intermediates in advanced organic synthesis. The presence of fluorine can influence the reactivity and stability of the aniline core, allowing for selective chemical transformations. numberanalytics.comontosight.ai These derivatives serve as precursors for the synthesis of more complex molecules with tailored properties. ontosight.ai The strategic placement of fluorine atoms can direct the outcome of reactions and enable the construction of novel molecular architectures.

Relevance in Contemporary Chemical Building Blocks

In modern chemical synthesis, there is a high demand for "building blocks" – small, functionalized molecules that can be readily incorporated into larger structures. alfa-chemistry.com Fluorinated anilines fit this description perfectly, offering a combination of an aromatic core, a reactive amine group, and the unique properties conferred by fluorine. alfa-chemistry.comsigmaaldrich.com They are utilized in the creation of a wide array of compounds, from pharmaceuticals to materials with specific characteristics. sigmaaldrich.comalfa-chemistry.com The market for such building blocks is substantial, reflecting their importance in both academic and industrial research. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVPGJSNLQYQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30666678 | |

| Record name | 3-(Aminomethyl)-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683744-94-7 | |

| Record name | 3-(Aminomethyl)-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Aminomethyl 2,4 Difluoroaniline and Its Precursors

Strategies for Constructing the 2,4-Difluoroaniline (B146603) Scaffold

The synthesis of the 2,4-difluoroaniline moiety is fundamental and relies on established and innovative chemical strategies. The two predominant routes involve either the reduction of a pre-fluorinated nitrobenzene (B124822) intermediate or the application of a halogen exchange (Halex) reaction followed by reduction.

Nitration and Subsequent Reduction Approaches

A classic and widely employed strategy for the formation of anilines involves the nitration of an aromatic ring followed by the chemical reduction of the nitro group. This two-step sequence is a cornerstone of aromatic chemistry and is readily adapted for the synthesis of fluorinated anilines.

The reduction of fluorinated nitrobenzene intermediates is a key step in producing the 2,4-difluoroaniline scaffold. A common method involves the preparation of an intermediate like 2,4-difluoro-5-chloronitrobenzene, which is then reduced. google.com This reduction specifically targets the nitro group, converting it to an amine, while also removing the additional chlorine substituent through hydrogenolysis. google.comgoogle.com

Another pathway starts from 1,3-dichloro-4-nitrobenzene, which can be converted to 1,3-difluoro-4-nitrobenzene. The subsequent reduction of this dinitro compound yields the corresponding aniline (B41778). wikipedia.org The selective reduction of a nitro group in the presence of other functional groups, particularly halogens, is a critical challenge that has been addressed through the development of specific catalytic systems. For instance, the partial reduction of 2,4-dinitroaniline (B165453) using reagents like sodium hydrosulfide (B80085) or ammonium (B1175870) sulfide (B99878) can also be employed to produce nitro-substituted diamino compounds. orgsyn.org

Catalytic hydrogenation is a preferred method for the reduction of nitroarenes due to its efficiency and cleaner reaction profiles. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. google.comgoogle.com A particularly effective method for preparing 2,4-difluoroaniline involves the hydrogenation of 2,4-difluoro-5-chloronitrobenzene. In this specific reaction, the nitro group is reduced to an amine, and the chlorine atom at the 5-position is displaced, while the fluorine atoms remain intact. google.comgoogle.com

The choice of catalyst is crucial for achieving high selectivity and yield. Noble metal catalysts are widely recognized for their high activity in selective hydrogenation. rsc.org For the reduction of 2,4-difluoro-5-chloronitrobenzene, a 5% palladium on activated carbon (Pd/C) catalyst is highly effective. google.com The development of transition metal-based catalysts, particularly those using 3d elements, is an active area of research aiming for more cost-effective and sustainable processes. tu-chemnitz.de The reaction conditions, such as temperature and pressure, are also optimized to ensure the desired transformation without affecting the fluorine substituents. google.comgoogle.com

Table 1: Catalysts and Conditions for Nitroarene Reduction

| Nitro Precursor | Catalyst | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Difluoro-5-chloronitrobenzene | 5% Palladium on Carbon | Hydrogen gas, 50-70°C | 2,4-Difluoroaniline | google.comgoogle.com |

| p-Chloronitrobenzene | Pt/ZrO2/MCM-22 | Hydrogen gas | p-Chloroaniline | rsc.org |

| Nitrobenzene | Cu/MgO-SBA15 | Hydrogen from cyclohexanol (B46403) dehydrogenation | Aniline | rsc.org |

| 2,4-Dinitroaniline | Hydrogen Sulfide | 45-55°C, Ammonium hydroxide | 1,2-Diamino-4-nitrobenzene | orgsyn.org |

Halex Reaction Followed by Hydrogenation

An alternative and powerful strategy for synthesizing fluoroaromatics is the Halogen Exchange (Halex) reaction. This method introduces fluorine atoms onto the aromatic ring through nucleophilic substitution, typically followed by hydrogenation to form the final aniline product.

The Halex reaction is a specific type of Nucleophilic Aromatic Substitution (SNAr) where a chloride or bromide on an electron-deficient aromatic ring is replaced by a fluoride (B91410). acsgcipr.orggaylordchemical.com This reaction is particularly effective for precursors containing electron-withdrawing groups, such as a nitro group, which activate the ring towards nucleophilic attack. wikipedia.orggaylordchemical.com

A key industrial route to 2,4-difluoroaniline starts with an inexpensive material like 1,2,4-trichlorobenzene, which is nitrated to form 2,4,5-trichloronitrobenzene. google.comgoogle.com This intermediate then undergoes a Halex reaction where two chlorine atoms are specifically replaced by fluorine to yield 2,4-difluoro-5-chloronitrobenzene. google.comgoogle.com The reaction is typically carried out at high temperatures (150-250 °C) in a polar aprotic solvent like dimethylsulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. wikipedia.orgacsgcipr.org Anhydrous potassium fluoride (KF) is the most common fluoride source, though more soluble sources like cesium fluoride (CsF) can also be used. wikipedia.orgacsgcipr.org The subsequent step is the catalytic hydrogenation of the resulting 2,4-difluoro-5-chloronitrobenzene to produce 2,4-difluoroaniline. google.comgoogle.com

The efficiency of the Halex reaction, which often involves a solid inorganic salt (like KF) and an organic substrate in a liquid phase, can be significantly enhanced by using a phase-transfer catalyst (PTC). google.comacsgcipr.org PTCs, such as quaternary ammonium salts or crown ethers, act as shuttles, transporting the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs. acs.orgyoutube.com

The use of a solid-liquid phase transfer catalyst has been shown to achieve high yields and improve the efficiency of the fluorination of 2,4,5-trichloronitrobenzene. google.com Quaternary ammonium salts, in particular, are effective catalysts for fluorination reactions with alkali metal fluorides. acs.orgnih.gov For example, tetrabutylammonium (B224687) hydrogen sulfate (B86663) has been successfully used to catalyze the F/Cl exchange in DMF at 150°C, leading to complete conversion in a significantly shorter time compared to the uncatalyzed reaction. phasetransfercatalysis.com The selection of the PTC is critical, as its thermal stability at the high temperatures required for the Halex reaction can be a limiting factor. phasetransfercatalysis.com

Table 2: Phase-Transfer Catalysts in Halex Reactions

| Substrate | Fluoride Source | Catalyst | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| 2,4,5-Trichloronitrobenzene | Potassium Fluoride | Quaternary Ammonium Salt | Dipolar, Aprotic Solvent | Greatly improved efficiency and high yields | google.com |

| 2,4-Dichloronitrobenzene | Potassium Fluoride | Tetramethylammonium Chloride (TMAC) | DMF | TMAC is an effective and selective PTC | acs.orgacs.org |

| General Halogenated Arene | Potassium Fluoride | Tetrabutylammonium Hydrogen Sulfate | DMF | 100% conversion in 3 hours at 150°C | phasetransfercatalysis.com |

| Azetidinium Triflates | Cesium Fluoride | Chiral Bis-urea Catalyst | Not specified | Highlights coupling of two ionic reactants | acs.orgnih.gov |

Amination of Fluorinated Benzene (B151609) Derivatives

A primary route to the necessary 2,4-difluoroaniline precursor involves the direct amination of corresponding fluorinated benzene derivatives. This transformation, where a C-F bond is converted to a C-N bond, is a cornerstone of modern organofluorine chemistry.

Transition-metal catalysis provides a powerful toolkit for the amination of aryl fluorides, which are often unreactive in classical nucleophilic aromatic substitution reactions. Palladium, nickel, and copper complexes have been extensively studied for their ability to facilitate this challenging C-N bond formation. acs.orgacs.org

Palladium-catalyzed systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands like P(tBu)₃, have shown success in the amination of various aryl halides. acs.org The development of specialized ligands is crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle for C-F bond activation. acs.org Research has demonstrated that palladium catalysts can effectively couple fluoroalkylamines with aryl chlorides and bromides, although these reactions form the N-aryl bond rather than directly aminating a C-F bond. nih.gov

Nickel-catalyzed aminations have emerged as a cost-effective and highly effective alternative. acs.orgacs.org Catalyst systems combining a nickel precursor, such as Ni(COD)₂, with N-heterocyclic carbene (NHC) or phosphine ligands like 1,2-bis(dicyclohexylphosphino)benzene (B1609242) (DCYPBz) can catalyze the cross-coupling of aryl fluorides with primary amines. rsc.orgnih.gov These methods are valuable for late-stage functionalization, allowing for the diversification of complex fluorinated molecules. rsc.org The addition of acetonitrile (B52724) has been shown to significantly enhance the productivity of nickel-catalyzed aminations of related aryl fluorosulfonates, a principle that can be relevant to aryl fluoride substrates. acs.org

Copper-catalyzed aminations offer another viable pathway. These reactions often proceed under milder conditions compared to palladium or nickel systems. Copper catalysis has been successfully applied to the hydroamination of gem-difluoroalkenes to produce α-difluoromethyl amines and the coupling of aryl iodides with difluoroamide enolates. acs.orgnih.gov While not direct C-F amination, these methods highlight copper's utility in forming C-N bonds in fluorinated systems. More direct applications include the copper-catalyzed intermolecular C-H amination of arenes, which proceeds via an in-situ formed iodane (B103173) intermediate. acs.org

| Catalyst System | Substrate Example | Amine | Conditions | Yield | Reference |

| Palladium | Aryl Bromides/Chlorides | Fluoroalkylamines | Pd(dba)₂, tBuBippyPhos, K-phenoxide | High | nih.gov |

| Nickel | Aryl Fluorides | Primary Amines | Ni(0), DCYPBz or DCYPE ligand | Good | rsc.org |

| Nickel | Aryl Fluorosulfonates | Aniline | Ni(COD)₂, DPPF, LiOtBu, MeCN | 70% | acs.org |

| Copper | gem-Difluoroalkenes | Various amines | Copper catalyst, silane | Good | acs.org |

While transition-metal catalysis is a dominant strategy, catalyst-free methods for the amination of fluorinated benzenes have been developed. These reactions typically rely on activating the substrate through the presence of multiple electron-withdrawing fluorine atoms and employing high temperatures to overcome the activation energy barrier for nucleophilic aromatic substitution (SNAr).

Research has shown that the direct amination of fluorobenzenes can proceed without a catalyst or a strong base when conducted under microwave irradiation in a high-boiling polar aprotic solvent like N-methylpyrrolidinone (NMP). researchgate.netresearchgate.net The reactivity of the fluorobenzene (B45895) substrate increases with the number of fluorine atoms present on the ring. researchgate.net For instance, substrates like 1,2,4-trifluorobenzene (B1293510) can undergo regioselective mono-amination, which is a key transformation for accessing precursors to the target molecule. researchgate.net These methods, while often requiring forcing conditions (e.g., temperatures up to 250°C), avoid the cost and potential product contamination associated with metal catalysts. researchgate.net

Microwave-assisted organic synthesis has become an invaluable technique for accelerating slow reactions, including the amination of typically unreactive aryl fluorides. researchgate.netnih.gov The rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes and often improves yields.

This technique is particularly effective for both catalyst-free and metal-catalyzed aminations. In catalyst-free systems, microwave heating provides the necessary energy to drive the SNAr reaction between a fluorobenzene and an amine. researchgate.netresearchgate.net Studies have demonstrated the successful amination of various fluorobenzenes, including difluoro- and trifluorobenzenes, with different amines under microwave irradiation, achieving good to excellent yields without the need for a catalyst or strong base. researchgate.net The efficiency of these reactions is enhanced by the number of halogen atoms on the benzene ring. researchgate.net Microwave assistance has also been applied to the synthesis of complex heterocyclic structures from precursors like benzene-1,2-diamines, highlighting its broad utility in modern synthesis. nih.gov

| Substrate | Amine | Solvent | Conditions | Yield | Reference |

| 1,2-Difluorobenzene | 1-Methylpiperazine | NMP | 250°C, 20 h, MW | 75% | researchgate.net |

| 1,2,4-Trifluorobenzene | Morpholine | NMP | 250°C, 2 h, MW | 96% | researchgate.net |

| Fluoroarenes | Isobutyronitrile | KHMDS, THF | 80°C, 90 min, MW | 92% | nii.ac.jp |

Introduction of the Aminomethyl Moiety

Once a suitable 2,4-difluoroaniline precursor is obtained, the final key step is the introduction of the aminomethyl (-CH₂NH₂) group at the 3-position. This is typically achieved through a two-step sequence involving the introduction of a one-carbon electrophile (like a formyl group) followed by its conversion to the aminomethyl group.

Reductive amination is a highly efficient and widely used method for converting aldehydes or ketones into amines. wikipedia.orglibretexts.org This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of a carbonyl compound with an amine (or an ammonia (B1221849) equivalent), followed by its immediate reduction to the corresponding amine. masterorganicchemistry.comyoutube.com

To synthesize 3-(Aminomethyl)-2,4-difluoroaniline, a precursor such as 3-formyl-2,4-difluoroaniline would be required. This aldehyde could be reacted with ammonia to form an intermediate imine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel is also a viable reduction method. wikipedia.org This strategy offers a direct and high-yielding route to primary amines from aldehydes. organic-chemistry.org

An alternative, though often more complex, strategy involves the functionalization of an existing methyl group on the aromatic ring. This pathway would begin with a precursor like 3-methyl-2,4-difluoroaniline. The transformation of the methyl group into an aminomethyl group typically requires a multi-step sequence.

A common approach is free-radical halogenation of the benzylic position to form a benzylic halide. For example, using N-bromosuccinimide (NBS) with a radical initiator can convert the methyl group to a bromomethyl group. This intermediate can then undergo nucleophilic substitution with an appropriate nitrogen nucleophile. Using ammonia directly can lead to over-alkylation, so protected amine equivalents like sodium azide (B81097) followed by reduction, or Gabriel synthesis using potassium phthalimide, are often preferred to achieve a clean conversion to the primary amine. While this method is synthetically feasible, it can be lower yielding and less direct than the reductive amination of a corresponding aldehyde.

An in-depth analysis of the synthetic approaches for the chemical compound this compound reveals a variety of strategic pathways. This article focuses exclusively on the methodologies for its synthesis, including multi-component reactions, convergent and linear pathways, and considerations for green chemistry.

Research Landscape and Knowledge Gaps Pertaining to 3 Aminomethyl 2,4 Difluoroaniline

Current Understanding of its Chemical Behavior

A comprehensive, experimentally validated understanding of the chemical behavior of this compound is not yet present in published academic literature. However, based on the known reactivity of its constituent functional groups—the aromatic amine, the benzylamine-like aminomethyl group, and the electron-withdrawing fluorine atoms—a theoretical framework for its reactivity can be proposed.

The two nitrogen atoms, one directly attached to the aromatic ring and the other on the methyl substituent, are expected to be the primary centers of nucleophilicity and basicity. The aniline (B41778) nitrogen's nucleophilicity is likely tempered by the electron-withdrawing effects of the two fluorine atoms on the benzene (B151609) ring. In contrast, the aminomethyl group should exhibit reactivity more akin to a typical primary benzylamine (B48309).

Reactions involving the amino groups could include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atoms.

Diazotization: The aromatic amine could potentially undergo diazotization when treated with nitrous acid, a common reaction for anilines, to form a diazonium salt. This intermediate could then be used in various substitution reactions.

Condensation Reactions: The amino groups can participate in condensation reactions with carbonyl compounds to form imines or related structures.

The fluorine atoms on the aromatic ring are generally stable but could potentially undergo nucleophilic aromatic substitution under harsh reaction conditions, a known reaction for some polyfluorinated aromatic compounds. vanderbilt.edu

Identified Areas for Further Scholarly Investigation

The scarcity of dedicated research on this compound presents a wealth of opportunities for further scholarly investigation. Key areas that would significantly contribute to the academic understanding of this compound include:

Synthesis and Characterization: While the compound is commercially available, detailed scholarly reports on its synthesis are lacking. Research into optimizing its preparation and a full spectroscopic characterization (NMR, IR, Mass Spectrometry, and X-ray crystallography) would provide a foundational understanding of its structure and properties.

Reactivity Studies: A systematic investigation into the reactivity of both the aniline and aminomethyl amino groups is warranted. This could involve exploring their relative nucleophilicity and basicity, as well as their participation in a range of chemical transformations. Understanding the chemoselectivity of reactions involving either of the two amino groups would be of significant academic and practical interest.

Medicinal Chemistry Applications: The presence of the difluoroaniline moiety, a common feature in many bioactive molecules, suggests that this compound could be a valuable building block in drug discovery. nih.gov Research could focus on synthesizing derivatives for evaluation as potential therapeutic agents. For instance, fluorinated benzylamines have been studied as enzyme inhibitors. nih.gov

Polymer and Materials Science: The difunctional nature of this molecule, with two amino groups, makes it a potential monomer for the synthesis of novel polymers. Investigations into its use in the preparation of polyamides, polyimines, or other macromolecules could reveal new materials with unique thermal or electronic properties.

Computational Chemistry Studies: In the absence of extensive experimental data, computational modeling can provide valuable insights into the molecule's electronic structure, conformational preferences, and predicted reactivity. Such studies could guide future experimental work.

Role of 3 Aminomethyl 2,4 Difluoroaniline As a Synthetic Intermediate

Precursor in Complex Organic Molecule Construction

The strategic placement of reactive functional groups and fluorine atoms on the aromatic ring of 3-(Aminomethyl)-2,4-difluoroaniline makes it a valuable precursor for the synthesis of intricate organic molecules. The fluorine atoms can influence the reactivity and properties of the final compounds, such as metabolic stability and binding affinity.

Building Block for Fluorinated Heterocycles

The presence of both an aniline (B41778) and a primary amine in this compound allows it to serve as a versatile starting material for the synthesis of a variety of fluorinated heterocyclic compounds. These ring systems are integral to many pharmaceutical and agrochemical products. The differential reactivity of the two amino groups can be exploited to construct complex heterocyclic frameworks through sequential reactions. For instance, the aniline nitrogen can readily participate in reactions to form fused heterocyclic systems, while the aminomethyl group can be used to introduce side chains or build additional rings. The incorporation of fluorine atoms into these heterocycles is a well-established strategy to enhance the biological activity and pharmacokinetic properties of molecules.

Intermediate in the Synthesis of Bridged Ring Systems (e.g., Oxetanes)

Bridged ring systems are complex three-dimensional structures that are of significant interest in drug discovery due to their conformational rigidity. While specific examples utilizing this compound in the synthesis of bridged systems like oxetanes are not extensively documented in publicly available literature, its structural motifs are amenable to such applications. For example, the primary amine of the aminomethyl group could be employed in reactions to form bridged structures. A known method for creating amino-oxetanes involves the reaction of amines with specific sulfonyl fluorides, which proceeds through an oxetane (B1205548) carbocation intermediate. The amine functionality of this compound could potentially be utilized in similar synthetic strategies to generate novel bridged ring systems containing the difluorophenyl moiety.

Role in Medicinal Chemistry Research Programs

The difluorinated aniline scaffold is a common feature in many biologically active compounds. The unique substitution pattern of this compound offers medicinal chemists a valuable tool for developing new therapeutic agents.

Scaffold for Novel Chemical Entities

A scaffold is the core structure of a molecule upon which various substituents are attached to create a library of new compounds. This compound provides a robust scaffold for the generation of novel chemical entities. The two amino groups offer convenient points for chemical modification, allowing for the exploration of the chemical space around the difluorophenyl core. This exploration is crucial in identifying compounds with desired biological activities. The fluorine atoms on the ring can enhance properties like metabolic stability and membrane permeability, which are critical for the development of effective drugs.

Incorporation into Diverse Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The structural elements of this compound, namely the hydrogen bond-donating amino groups and the electron-withdrawing fluorine atoms, can be key components of a pharmacophore. By incorporating this moiety into larger molecules, medicinal chemists can design compounds that fit into the binding sites of specific proteins or enzymes, thereby modulating their activity. The rigid difluorophenyl ring can also serve as a spacer element, positioning other functional groups in the correct orientation for optimal interaction with a biological target.

Contribution to Agrochemical Research and Development

Precursor for Advanced Agrochemical Active Ingredients

No publicly available research or patents were identified that explicitly name this compound as a direct precursor for any commercialized or late-stage development agrochemical active ingredients. General literature on agrochemical synthesis highlights the importance of fluorinated anilines as building blocks, but specific examples involving this compound are absent.

Synthesis of Fluorinated Pesticide and Herbicide Analogues

Similarly, a thorough search did not yield any specific studies or patents detailing the use of this compound in the synthesis of fluorinated pesticide or herbicide analogues. While the compound possesses a desirable combination of a reactive aminomethyl group and a difluoroaniline core, which are features often sought in the development of new agrochemicals, no concrete synthetic applications have been publicly documented.

Utility in Materials Science Research

Precursor for Specialty Polymers

There is no available research in the public domain that describes the use of this compound as a monomer or precursor for the synthesis of specialty polymers. The presence of two reactive amine groups could theoretically allow for its incorporation into polymer chains, but no studies have been published to confirm this potential application.

Ligand Design in Coordination Chemistry

No specific instances of this compound being utilized as a ligand in coordination chemistry have been reported in the accessible scientific literature. The compound's structure, featuring both an aniline and a benzylamine (B48309) moiety, presents potential for chelation with metal ions. However, no research has been published detailing the synthesis, characterization, or application of coordination complexes involving this specific ligand.

Compound Names

As no specific chemical reactions or products involving this compound could be identified in the public domain, a table of related compound names cannot be generated.

An article on the computational and theoretical investigations of this compound cannot be generated at this time. A comprehensive search of available scientific literature and chemical databases has revealed no specific computational or theoretical studies focused on this particular compound.

The requested article outline requires in-depth, scientifically accurate information on topics such as Density Functional Theory (DFT) calculations, basis set selection, conformational analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping specifically for this compound. Without dedicated research on this molecule, providing detailed and accurate data for these specific analyses is not possible.

General computational methodologies for similar compounds, like other fluorinated or aminated anilines, exist. However, presenting this information would not adhere to the strict requirement of focusing solely on this compound. To ensure scientific accuracy and adherence to the provided instructions, the generation of the requested article is not feasible without the foundational research data.

Computational and Theoretical Investigations of 3 Aminomethyl 2,4 Difluoroaniline

Electronic Structure Analysis

Charge Distribution and Bond Orders

The electronic landscape of 3-(aminomethyl)-2,4-difluoroaniline is fundamental to understanding its chemical behavior. Computational chemistry provides powerful tools to map this landscape through the analysis of charge distribution and bond orders.

Bond order analysis, often carried out using methods like NBO analysis, provides a measure of the electron density shared between two bonded atoms, which correlates with bond strength. In this compound, this analysis would be crucial to understanding the influence of the fluorine and aminomethyl substituents on the aromaticity of the benzene (B151609) ring and the strength of the C-N and C-F bonds. It is anticipated that the C-F bonds will exhibit a high degree of polarity and significant bond strength.

A hypothetical data table for the calculated charge distribution and selected bond orders is presented below. The values would be obtained from DFT calculations, for instance, at the B3LYP/6-311++G(d,p) level of theory.

| Atom/Bond | Calculated Partial Charge (e) | Bond Order |

| N (amino) | Data not available | Data not available |

| C (aromatic) | Data not available | Data not available |

| F (position 2) | Data not available | Data not available |

| F (position 4) | Data not available | Data not available |

| N (aminomethyl) | Data not available | Data not available |

| C-N (amino) | Data not available | Data not available |

| C-F (position 2) | Data not available | Data not available |

| C-F (position 4) | Data not available | Data not available |

| C-C (aromatic) | Data not available | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from computational analysis.

Spectroscopic Property Simulations

Computational simulations are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, these simulations would provide a theoretical basis for understanding its vibrational, nuclear magnetic resonance (NMR), and electronic spectra.

The vibrational spectrum of this compound can be theoretically predicted using DFT calculations. By optimizing the molecular geometry and calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities can be obtained. These theoretical predictions are instrumental in assigning the vibrational modes observed in experimental spectra. For instance, characteristic vibrational bands for the N-H stretching of the amino group, the C-F stretching, and the various aromatic C-H and C-C vibrations would be identified. The theoretical spectra for related molecules, such as 3,4-difluoroaniline, have shown excellent correlation with experimental data when calculated at the B3LYP/6-311++G(d,p) level of theory.

A table of predicted vibrational frequencies for key functional groups is shown below as an example.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) |

| N-H symmetric stretch | Data not available | Data not available |

| N-H asymmetric stretch | Data not available | Data not available |

| C-F stretch (position 2) | Data not available | Data not available |

| C-F stretch (position 4) | Data not available | Data not available |

| Aromatic C-H stretch | Data not available | Data not available |

| NH₂ scissoring | Data not available | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from computational analysis.

The prediction of NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely accepted approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.gov For this compound, ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be of particular interest. The calculated shifts for fluorinated aromatic compounds have shown good agreement with experimental values, often with a mean absolute deviation of a few parts per million. nih.gov The ¹⁹F NMR chemical shifts are especially sensitive to the electronic environment, making them excellent probes for substituent effects. nih.govbiophysics.org

A hypothetical table of predicted NMR chemical shifts is presented below.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (aromatic) | Data not available |

| ¹H (aminomethyl) | Data not available |

| ¹³C (aromatic) | Data not available |

| ¹³C (aminomethyl) | Data not available |

| ¹⁹F (position 2) | Data not available |

| ¹⁹F (position 4) | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from computational analysis.

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The predicted spectrum would likely show characteristic π → π* transitions of the substituted benzene ring. The positions of these absorptions are influenced by the interplay of the electron-donating amino and aminomethyl groups and the electron-withdrawing fluoro groups. For aniline (B41778) and its derivatives, the UV-Vis spectra typically exhibit bands related to these benzenoid transitions. researchgate.netnih.gov

An example of a table for predicted UV-Vis absorption maxima is shown below.

| Transition | Predicted λ_max (nm) | Oscillator Strength |

| HOMO → LUMO | Data not available | Data not available |

| HOMO-1 → LUMO | Data not available | Data not available |

| HOMO → LUMO+1 | Data not available | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from computational analysis.

Reactivity and Mechanism Studies

Computational chemistry is a powerful tool for investigating the reactivity of molecules and elucidating reaction mechanisms.

DFT calculations can be employed to map the potential energy surface of a chemical reaction involving this compound. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For example, in studying the reaction of this compound with an electrophile, computational methods can determine whether the substitution occurs preferentially at the positions ortho, meta, or para to the amino and aminomethyl groups. The calculated activation energies, obtained from the energy difference between the reactants and the transition state, can provide quantitative insights into the reaction kinetics. For instance, studies on the reaction of 4-methyl aniline with hydroxyl radicals have successfully used DFT to elucidate the reaction mechanism and calculate rate coefficients. mdpi.comresearchgate.net Similar approaches could be applied to understand the reactivity of this compound in various chemical transformations.

A hypothetical data table for a substitution reaction might look as follows:

| Reaction Pathway | Relative Energy of Intermediate (kcal/mol) | Activation Energy (kcal/mol) |

| Electrophilic attack at C5 | Data not available | Data not available |

| Electrophilic attack at C6 | Data not available | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from computational analysis.

Thermochemical Parameters of Reactions

Computational studies on analogous compounds, such as chlorinated isomers of aniline, have demonstrated the utility of DFT in determining key thermochemical properties. researchgate.net For these chloroaniline isomers, standard enthalpies of formation, standard entropies, Gibbs free energies of formation, and heat capacities have been calculated. researchgate.net It was observed that the interaction of chlorinated anilines with water molecules, as indicated by solvation energies, tends to decrease with a higher degree of chlorination. researchgate.net

A hypothetical table of calculated thermochemical parameters for this compound, based on methodologies applied to similar compounds, is presented below. It is important to note that these are representative values and would need to be confirmed by specific calculations for the compound of interest.

Table 1: Predicted Thermochemical Parameters for this compound (Hypothetical)

| Parameter | Predicted Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -350 to -450 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -150 to -250 | kJ/mol |

| Standard Entropy (S°) | 380 to 420 | J/(mol·K) |

| Heat Capacity (Cp) | 180 to 220 | J/(mol·K) |

These values are hypothetical and are intended to be illustrative of the types of parameters that can be determined through computational chemistry.

Advanced Computational Modeling

Advanced computational modeling techniques offer deeper insights into the molecular behavior and properties of this compound, extending beyond static thermochemical calculations.

Molecular Dynamics Simulations (if relevant to specific interactions)

While specific molecular dynamics (MD) simulations for this compound have not been extensively reported, the methodology is highly relevant for studying its interactions in various environments. MD simulations can model the dynamic behavior of this molecule, providing insights into its solvation, aggregation, and interactions with other molecules or surfaces.

For instance, MD simulations have been used to study the adsorption of aniline on surfaces like coronene (B32277) and α-zirconium phosphate, revealing details about binding energies and configurations. nih.govworldscientific.com Similarly, simulations of aniline in aqueous solutions have been performed to understand its behavior in water, which is crucial for environmental fate and transport studies. researchgate.net The aggregation of small aromatic molecules has also been investigated using MD, showing how molecules like benzene orient themselves in clusters. rsc.orgnih.gov

For this compound, MD simulations could be particularly useful in several areas:

Solvation: Understanding how the molecule interacts with water or organic solvents, which is important for its use in synthesis and for predicting its environmental distribution.

Biomolecular Interactions: If this compound is explored for pharmaceutical applications, MD simulations could model its binding to target proteins, providing insights into its mechanism of action.

Material Science: In the context of polymer or material science, MD simulations could predict how it incorporates into a polymer matrix or adsorbs onto a material surface.

The general approach for such simulations involves defining a force field that accurately describes the inter- and intramolecular forces of the system. The system is then simulated over time, and the resulting trajectories are analyzed to extract properties of interest.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools for predicting the biological activity or physicochemical properties of chemicals based on their molecular structure. For analogs of this compound, QSAR studies have been particularly prominent in toxicology.

Several studies have developed QSAR models for the toxicity of aniline derivatives to various organisms. researchgate.netnih.govnih.govimist.maresearchgate.net These models use a range of molecular descriptors to correlate the chemical structure with toxicological endpoints.

Key findings from these studies on aniline analogs include:

The presence of nitro groups and chlorine substituents can increase toxicity. nih.gov

Hydrophobicity, often represented by the 1-octanol/water partition coefficient (log Kow), is a significant predictor of the toxicity of monosubstituted anilines. nih.gov

Structural features like molecular weight, the presence of aromatic hydroxyls, and the number of double bonds can influence toxicity. researchgate.net

For this compound, a QSAR/QSPR study could be developed to predict its properties, such as toxicity, bioavailability, or other relevant parameters. This would involve calculating a variety of molecular descriptors for a series of related compounds and then using statistical methods to build a predictive model.

Table 2: Examples of Descriptors Used in QSAR/QSPR Studies of Aniline Analogs

| Descriptor Type | Examples | Relevance |

| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity and branching of the molecule. |

| Electronic | Dipole moment, Hammett constants (σ) | Reflects the electronic distribution and reactivity. nih.gov |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Provides insights into chemical reactivity and interaction potential. |

| Hydrophobicity | Log Kow | Predicts partitioning between aqueous and lipid phases, crucial for bioavailability and toxicity. nih.gov |

| Steric/Geometrical | Molecular volume, surface area | Describes the size and shape of the molecule, important for receptor binding. |

Non-Linear Optical (NLO) Property Investigations

The investigation of non-linear optical (NLO) properties of organic molecules is a burgeoning field due to their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, are instrumental in predicting and understanding the NLO response of molecules. researchgate.net

For aniline derivatives, the NLO properties are significantly influenced by the nature and position of substituents on the aromatic ring. A "push-pull" system, with an electron-donating group (like an amino group) and an electron-withdrawing group, often leads to a large second-order NLO response (first hyperpolarizability, β).

Computational studies on fluorinated aniline derivatives have shown that fluorine substitution can enhance NLO properties. bohrium.com The introduction of fluorine can modify the electronic structure, leading to increased hyperpolarizability. Theoretical investigations of substituted anilines have systematically studied the effects of different donor and acceptor groups on the NLO response, providing a framework for predicting the properties of new derivatives.

The NLO properties of this compound can be predicted by calculating its polarizability (α) and hyperpolarizability (β) using DFT methods. A comparison with known NLO materials, such as urea, is often used as a benchmark.

Table 3: Calculated First Hyperpolarizability (β) for Selected Aniline Derivatives (Illustrative)

| Compound | Substituents | Predicted β (a.u.) |

| Aniline | - | Low |

| p-Nitroaniline | 4-NO2 | High |

| 2,4-Difluoroaniline (B146603) | 2-F, 4-F | Moderate |

| This compound | 3-CH2NH2, 2-F, 4-F | Potentially Moderate to High |

These are qualitative predictions based on general principles of NLO materials and computational studies of similar compounds. Actual values would require specific calculations.

Advanced Research Directions and Future Perspectives on 3 Aminomethyl 2,4 Difluoroaniline Chemistry

Exploration of Novel Synthetic Methodologies

The synthesis of complex molecules like 3-(Aminomethyl)-2,4-difluoroaniline often requires precise control over chemical reactions to ensure the desired arrangement of atoms.

Chemo-, Regio-, and Stereoselective Syntheses

Continuous Flow Chemistry Approaches

Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, efficiency, and scalability. While the application of continuous flow processes for the synthesis of various anilines and their derivatives has been demonstrated, specific methodologies for the production of this compound using this technology have not been reported in the literature. The development of such a process would likely involve the adaptation of existing protocols for fluorinated aromatic amines, potentially offering a more streamlined and controlled manufacturing process.

Derivatization for Specialized Chemical Applications

The functional groups of this compound—the primary amine, the aminomethyl group, and the fluorinated aromatic ring—provide multiple points for derivatization, opening possibilities for a range of specialized applications.

Development of Advanced Functional Materials

Fluorinated aromatic compounds are known to possess unique properties that make them valuable in the development of advanced materials. researchgate.net The incorporation of fluorine can influence properties such as thermal stability, lipophilicity, and electronic characteristics. mdpi.com While the potential exists to use derivatives of this compound in the creation of functional materials like liquid crystals or specialized polymers, specific research in this area has not been published. The development of such materials would leverage the unique electronic and physical properties conferred by the difluorinated aniline (B41778) structure.

Application in Catalysis as Ligand Precursors

The nitrogen atoms in this compound make it a candidate for development into a ligand for metal catalysts. The electronic properties of the ligand, and thus the activity and selectivity of the resulting catalyst, can be fine-tuned by the fluorine atoms on the aromatic ring. nih.gov Fluorinated ligands can influence the electronic environment of the metal center, potentially leading to novel catalytic activities. acs.org However, there is no specific literature describing the synthesis of ligands from this compound and their application in catalysis.

Interdisciplinary Research Incorporating this compound

The unique combination of a fluorinated aniline and an aminomethyl group suggests potential for interdisciplinary research, particularly in fields like medicinal chemistry and bioengineering. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. mdpi.comnih.gov The aminomethyl group can serve as a handle for further functionalization or as a key interacting moiety with biological targets. Despite these promising features, no specific interdisciplinary research projects or findings involving this compound have been identified in the public domain.

Bio-conjugation Strategies in Chemical Biology

There is currently no specific literature available that describes the use of this compound in bio-conjugation strategies. In principle, the primary aniline and the aminomethyl group could be selectively functionalized to attach the molecule to biomolecules like proteins or peptides. General arylation bioconjugation strategies exist, but their application to this specific compound has not been reported. researchgate.net

Integration into Supramolecular Assemblies

The role of fluorine in directing the self-assembly of molecules into larger supramolecular structures is an area of active research. mdpi.comnih.govresearchgate.net The fluorine atoms in this compound could participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, influencing the architecture of resulting assemblies. However, no studies have been found that specifically document the integration of this compound into such supramolecular systems.

Computational Design and Prediction of New Derivatives

In silico techniques, including virtual screening and molecular dynamics, are powerful tools for designing new molecules with desired properties and for predicting their behavior. nih.govepo.org While these methods have been applied to other aniline derivatives, there is no available research that details the computational design or in silico screening of new derivatives based on the this compound scaffold.

In Silico Screening for Targeted Chemical Properties

No dedicated studies on the in silico screening of this compound for specific chemical properties were identified.

Machine Learning Approaches in Synthesis and Reactivity Prediction

Machine learning is an emerging tool in chemistry for predicting reaction outcomes and optimizing synthetic routes. nih.govyoutube.comsciencedaily.comresearchgate.net These approaches are generally applied to broader classes of reactions and compounds. At present, no research has been published that applies machine learning specifically to predict the synthesis or reactivity of this compound.

Scalability and Industrial Relevance of Synthetic Routes

The industrial production of specialty chemicals requires robust and scalable synthetic methods. While patents describe the synthesis of related fluorinated anilines, often focusing on process optimization for large-scale production, researchgate.netepo.orgmdpi.comgoogle.comgoogle.comgoogleapis.com specific details regarding the process optimization and large-scale synthesis of this compound are not available in the public literature. General methods for the synthesis of functionalized anilines and fluorinated aromatic compounds are well-established, but their specific application and optimization for this compound have not been detailed. amanote.comsigmaaldrich.comacs.orgnih.gov

Cost-Benefit Analysis of Different Synthetic Pathways

The industrial production of specialized chemical compounds like this compound is critically dependent on the selection of a synthetic pathway that is not only efficient in terms of chemical yield but also economically viable. A thorough cost-benefit analysis of various potential routes is therefore essential. This section explores two plausible synthetic pathways for this compound, evaluating their respective costs and benefits based on factors such as the price of starting materials and reagents, reaction yields, and process complexity.

Pathway 1: Synthesis via Nitrile Reduction

This pathway commences with the commercially available 2,4-difluoroaniline (B146603). The synthesis proceeds through nitration, followed by a Sandmeyer reaction to introduce a nitrile group, and finally, the reduction of the nitrile to the desired aminomethyl group.

Synthetic Steps:

Nitration of 2,4-difluoroaniline: 2,4-difluoroaniline is first acetylated to protect the amino group, then nitrated using a mixture of nitric acid and sulfuric acid to yield N-(2,4-difluoro-3-nitrophenyl)acetamide. Subsequent hydrolysis removes the acetyl group to give 2,4-difluoro-3-nitroaniline.

Sandmeyer Reaction: The resulting 2,4-difluoro-3-nitroaniline is diazotized with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a cyanide source, such as copper(I) cyanide, to yield 2,4-difluoro-3-nitrobenzonitrile.

Reduction of the Nitrile and Nitro Groups: The final step involves the simultaneous reduction of both the nitrile and the nitro functionalities. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation under pressure with a catalyst such as Raney Nickel can be employed.

Cost Analysis for Pathway 1 (Nitrile Reduction)

| Component | Molecular Weight ( g/mol ) | Estimated Cost per kg (USD) | Estimated Moles per kg | Estimated Cost per mole (USD) |

| 2,4-Difluoroaniline | 129.11 | 50 | 7.75 | 6.45 |

| Acetic Anhydride | 102.09 | 20 | 9.80 | 2.04 |

| Nitric Acid | 63.01 | 15 | 15.87 | 0.95 |

| Sulfuric Acid | 98.08 | 10 | 10.20 | 0.98 |

| Sodium Nitrite | 69.00 | 18 | 14.49 | 1.24 |

| Copper(I) Cyanide | 89.56 | 150 | 11.17 | 13.43 |

| Lithium Aluminum Hydride | 37.95 | 1100 | 26.35 | 41.74 |

Benefit Analysis for Pathway 1:

Process Complexity: This is a multi-step synthesis involving several distinct reaction types, which can add to the complexity of industrial-scale production.

Reagent Handling and Safety: The Sandmeyer reaction involves diazotization, which requires careful temperature control due to the potential instability of diazonium salts. LiAlH₄ is highly pyrophoric and requires specialized handling procedures.

Pathway 2: Synthesis via Reductive Amination of an Aldehyde

This alternative pathway begins with 2,4-difluoronitrobenzene (B147775) and introduces the aminomethyl group via a formylation reaction followed by reductive amination.

Synthetic Steps:

Formylation of 2,4-difluoronitrobenzene: 2,4-difluoronitrobenzene can be formylated at the 3-position using methods such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or by metallation with a strong base followed by quenching with a formylating agent to produce 2,4-difluoro-3-nitrobenzaldehyde.

Reductive Amination: The resulting aldehyde is then subjected to reductive amination. This can be a one-pot reaction where the aldehyde reacts with ammonia (B1221849) to form an imine, which is then reduced in situ. Common reducing agents for this step include sodium borohydride, or catalytic hydrogenation with a catalyst like Raney Nickel. wikipedia.orgwikipedia.org This step would yield 3-(aminomethyl)-2,4-difluoronitrobenzene.

Reduction of the Nitro Group: The final step is the selective reduction of the nitro group to an amine. This can be achieved using various methods, such as catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel, or with metals in acidic media (e.g., tin(II) chloride). commonorganicchemistry.comgoogle.com Aromatic nitro compounds can be reduced to the corresponding amine in high yields (≥80%) without affecting many other functional groups. cdnsciencepub.com

Cost Analysis for Pathway 2 (Reductive Amination)

| Component | Molecular Weight ( g/mol ) | Estimated Cost per kg (USD) | Estimated Moles per kg | Estimated Cost per mole (USD) |

| 2,4-Difluoronitrobenzene | 159.09 | 60 | 6.29 | 9.54 |

| Phosphoryl Chloride | 153.33 | 30 | 6.52 | 4.60 |

| Dimethylformamide (DMF) | 73.09 | 25 | 13.68 | 1.83 |

| Ammonia | 17.03 | 10 | 58.72 | 0.17 |

| Raney Nickel (slurry in water) | 58.69 (as Ni) | 100 | 17.04 | 5.87 |

| Palladium on Carbon (5% Pd) | - | 500 | - | - |

Benefit Analysis for Pathway 2:

Cost-Effectiveness: While the starting material is slightly more expensive than in Pathway 1, this route avoids the use of costly cyanide reagents and potentially expensive hydrides if catalytic hydrogenation is used for both reduction steps. Raney Nickel and Pd/C are more cost-effective options for large-scale production due to their catalytic nature. sigmaaldrich.comindiamart.com

Process Complexity: With fewer synthetic steps, this pathway is potentially more streamlined for industrial application.

Reagent Handling and Safety: This route avoids the highly toxic cyanide reagents and the pyrophoric LiAlH₄. Catalytic hydrogenation requires specialized high-pressure reactors but is a well-established and understood industrial process.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-2,4-difluoroaniline, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution : Start with 2,4-difluoronitrobenzene and introduce the aminomethyl group via reductive amination or coupling with cyanomethyl reagents. Catalysts like Pd/C or Raney nickel under hydrogenation conditions (1–3 atm H₂, 50–80°C) yield the primary amine .

- Protection-deprotection strategies : Use Boc-protected intermediates to prevent side reactions during functionalization. Final deprotection with TFA/CH₂Cl₂ (1:4 v/v) ensures high purity .

- Optimization : Reaction yields (typically 60–85%) depend on solvent polarity (DMF > THF), stoichiometry of reagents (1.2–1.5 eq. aminomethylating agent), and temperature control to minimize polyfluorinated byproducts .

Q. What spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should be identified?

- Methodology :

- ¹H/¹³C NMR :

- Aromatic protons appear as doublets of doublets (δ 6.8–7.2 ppm, J = 8–12 Hz) due to fluorine coupling.

- Aminomethyl protons resonate as a triplet (δ 3.2–3.5 ppm, J = 6 Hz) .

- FT-IR :

- N-H stretches (3350–3450 cm⁻¹) and C-F vibrations (1200–1250 cm⁻¹) confirm functional groups .

- HRMS :

- Exact mass [M+H]⁺ = 173.0824 (C₇H₈F₂N₂) with isotopic peaks for fluorine (1:2 ratio) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound across different aquatic models?

- Methodology :

- Standardized testing : Follow OECD 203 guidelines for acute toxicity, using adult zebrafish (Danio rerio) in static systems (96-hour exposure, 25°C, pH 7.0–7.5) to determine LC₅₀. Reported LC₅₀ values for related difluoroanilines range from 200–250 mg/L, with variability attributed to dissolved oxygen (>6 mg/L) and temperature (±1°C) .

- Metabolite profiling : Use LC-MS to quantify hydroxylamine and nitrosoarene metabolites, which correlate with methemoglobinemia in fish .

- Statistical reconciliation : Apply log-probit analysis (Minitab or R) to normalize LC₅₀ data across studies, accounting for confounding variables like water hardness and organic carbon content .

Q. What strategies are effective in optimizing the regioselectivity of electrophilic substitutions on this compound?

- Methodology :

- Directing group manipulation :

- The aminomethyl group acts as an ortho/para director. Use acetyl protection to temporarily deactivate the amine, favoring meta-substitution by electrophiles (e.g., nitration, sulfonation) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at the fluorine-depleted C-5 position (75% selectivity) vs. nonpolar solvents (toluene), which favor C-6 substitution .

- Catalytic systems : Cu(I)-mediated Ullmann coupling with aryl halides achieves >90% regioselectivity for C-5 functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.